Cas no 26818-04-2 (1-bromohexan-2-ol)

1-bromohexan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Hexanol, 1-bromo-
- 1-bromohexan-2-ol
- BBA81804
- 26818-04-2
- DTXSID70459021
- DDKNWTWTCVDWQK-UHFFFAOYSA-N
- SCHEMBL764404
- 1-Bromo-2-hexanol
- 1-bromo-2hexanol
- EN300-1915353
-
- Inchi: InChI=1S/C6H13BrO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3
- InChI Key: DDKNWTWTCVDWQK-UHFFFAOYSA-N
- SMILES: CCCCC(CBr)O
Computed Properties
- Exact Mass: 180.01499
- Monoisotopic Mass: 180.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 47.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
1-bromohexan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915353-0.5g |
1-bromohexan-2-ol |
26818-04-2 | 95% | 0.5g |
$858.0 | 2023-09-17 | |
Enamine | EN300-1915353-1.0g |
1-bromohexan-2-ol |
26818-04-2 | 95% | 1g |
$1100.0 | 2023-06-02 | |
Enamine | EN300-1915353-1g |
1-bromohexan-2-ol |
26818-04-2 | 95% | 1g |
$1100.0 | 2023-09-17 | |
Aaron | AR006UMG-250mg |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 250mg |
$776.00 | 2025-02-14 | |
1PlusChem | 1P006UE4-5g |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 5g |
$4004.00 | 2024-05-08 | |
Enamine | EN300-1915353-5g |
1-bromohexan-2-ol |
26818-04-2 | 95% | 5g |
$3189.0 | 2023-09-17 | |
Aaron | AR006UMG-2.5g |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 2.5g |
$2989.00 | 2025-02-14 | |
Aaron | AR006UMG-10g |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 10g |
$6528.00 | 2023-12-15 | |
1PlusChem | 1P006UE4-50mg |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 50mg |
$368.00 | 2024-05-08 | |
1PlusChem | 1P006UE4-1g |
2-Hexanol, 1-bromo- |
26818-04-2 | 95% | 1g |
$1422.00 | 2024-05-08 |
1-bromohexan-2-ol Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 1-bromohexan-2-ol
Chemical Profile of 1-bromohexan-2-ol (CAS No: 26818-04-2)
1-bromohexan-2-ol, with the chemical formula C₆H₁₃BrO, is a significant compound in the realm of organic chemistry and pharmaceutical synthesis. This brominated alcohol derivative is characterized by a hexyl chain substituted with a bromine atom at the second carbon position and a hydroxyl group at the first carbon. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, including drugs, agrochemicals, and specialty chemicals.
The compound’s molecular structure, featuring a primary alcohol and a bromine substituent, allows for versatile chemical transformations. The hydroxyl group can participate in nucleophilic substitution reactions, while the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in modern drug design.
In recent years, 1-bromohexan-2-ol has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in generating alkylating agents and antifungal compounds. The compound’s ability to undergo regioselective modifications has enabled the development of derivatives with enhanced pharmacological properties. Studies have demonstrated its application in producing compounds with potential antimicrobial and anti-inflammatory effects, underscoring its importance in drug discovery pipelines.
The pharmaceutical industry has leveraged 1-bromohexan-2-ol to develop prodrugs that require metabolic activation to release active pharmaceutical ingredients (APIs). The bromine atom facilitates the introduction of protecting groups or linking units, which are essential for stabilizing sensitive functionalities during synthetic pathways. This adaptability has made it a preferred building block for medicinal chemists aiming to optimize drug candidates for better bioavailability and efficacy.
Moreover, 1-bromohexan-2-ol finds utility in the synthesis of chiral compounds, which are crucial for many therapeutic applications. Its structural framework can be modified to incorporate stereocenters, enabling the preparation of enantiomerically pure compounds with tailored biological activities. Such advancements have been particularly relevant in the development of central nervous system (CNS) drugs and enzyme inhibitors, where stereochemistry plays a critical role in determining pharmacological outcomes.
Recent research has also highlighted the role of 1-bromohexan-2-ol in materials science. Its incorporation into polymer matrices has been investigated for creating functional materials with improved thermal stability and mechanical properties. Additionally, its derivatives have been explored as intermediates in the synthesis of liquid crystals and organic electronic materials, demonstrating its broad applicability beyond traditional pharmaceuticals.
The industrial production of 1-bromohexan-2-ol (CAS No: 26818-04-2) typically involves halogenation reactions on hexanols or alkylation processes involving bromoalkanes. Advances in catalytic systems have improved the efficiency and selectivity of these synthetic routes, reducing byproduct formation and enhancing yield. Such improvements align with global trends toward greener chemistry practices, emphasizing sustainable manufacturing processes that minimize environmental impact.
The compound’s reactivity also makes it valuable in synthetic organic chemistry education. It serves as a model substrate for teaching key reaction mechanisms, including substitution reactions, elimination processes, and cross-coupling methodologies. Its well-documented synthetic protocols make it an accessible choice for laboratories seeking to introduce students to advanced organic transformations.
In conclusion,1-bromohexan-2-ol represents a versatile and indispensable intermediate in modern chemical synthesis. Its broad utility spans pharmaceuticals, materials science, and academic research, driven by its unique structural features and reactivity profile. As research continues to uncover new applications for this compound, its significance is expected to grow further within the chemical industry.
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